2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a cyano group, and a tetrahydrothieno[2,3-c]pyridine moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide typically involves multiple steps, including the formation of the chlorophenylmethylidene intermediate and the subsequent coupling with the tetrahydrothieno[2,3-c]pyridine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenyl derivatives and tetrahydrothieno[2,3-c]pyridine analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.
Properties
Molecular Formula |
C21H23ClN4O2S |
---|---|
Molecular Weight |
431.0 g/mol |
IUPAC Name |
2-[(E)-(2-chlorophenyl)methylideneamino]oxy-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C21H23ClN4O2S/c1-20(2)9-14-15(10-23)19(29-18(14)21(3,4)26-20)25-17(27)12-28-24-11-13-7-5-6-8-16(13)22/h5-8,11,26H,9,12H2,1-4H3,(H,25,27)/b24-11+ |
InChI Key |
DDJFNBLGKODENL-BHGWPJFGSA-N |
Isomeric SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)CO/N=C/C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)CON=CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.